6-bromo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine
Overview
Description
6-Bromo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine is a chemical compound with the molecular formula C10H10BrN3O and a molecular weight of 268.11 g/mol[_{{{CITATION{{{_1{1250609-87-0 | 6-Bromo-2-(oxolan-2-yl)-4h-imidazo... | ChemScene llc
Preparation Methods
Synthetic Routes and Reaction Conditions: [_{{{CITATION{{{_1{1250609-87-0 | 6-Bromo-2-(oxolan-2-yl)-4h-imidazo... | ChemScene llc. Common synthetic routes include:
Condensation Reactions: Involving the reaction of appropriate precursors such as 2-aminopyridine derivatives with carboxylic acids or their derivatives to form the imidazo[4,5-b]pyridine core.
Substitution Reactions: Introduction of the oxolan-2-yl group through nucleophilic substitution reactions.
Bromination: Bromination at the 6-position using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution Reactions: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl or aryl halides.
Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce various substituents onto the imidazo[4,5-b]pyridine core.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acetic acid (AcOH)
Reduction: LiAlH4, H2, palladium on carbon (Pd/C)
Substitution: NBS, bromine (Br2), sodium hydride (NaH)
Coupling: Palladium catalysts, boronic acids, base (e.g., potassium carbonate, K2CO3)
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound
Reduction Products: Reduced forms of the compound
Substitution Products: Substituted derivatives with different functional groups
Coupling Products: Coupled products with new carbon-carbon or carbon-heteroatom bonds
Scientific Research Applications
6-Bromo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which 6-bromo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-Bromo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine can be compared with other similar compounds, such as:
6-Chloro-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine
6-Iodo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine
2-(Oxolan-2-yl)-4H-imidazo[4,5-b]pyridine
These compounds share the imidazo[4,5-b]pyridine core but differ in the halogen substituent at the 6-position. The presence of different halogens can influence the reactivity, biological activity, and physical properties of the compounds.
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
6-bromo-2-(oxolan-2-yl)-1H-imidazo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-6-4-7-9(12-5-6)14-10(13-7)8-2-1-3-15-8/h4-5,8H,1-3H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQJHJLODREZKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC3=C(N2)C=C(C=N3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.